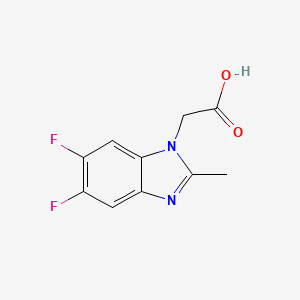2-(5,6-difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid
CAS No.: 1267297-25-5
Cat. No.: VC6457296
Molecular Formula: C10H8F2N2O2
Molecular Weight: 226.183
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1267297-25-5 |
|---|---|
| Molecular Formula | C10H8F2N2O2 |
| Molecular Weight | 226.183 |
| IUPAC Name | 2-(5,6-difluoro-2-methylbenzimidazol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C10H8F2N2O2/c1-5-13-8-2-6(11)7(12)3-9(8)14(5)4-10(15)16/h2-3H,4H2,1H3,(H,15,16) |
| Standard InChI Key | OTMOXUQANGOJJM-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC(=C(C=C2N1CC(=O)O)F)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a benzodiazole ring system (1H-1,3-benzodiazol-1-yl) substituted with two fluorine atoms at the 5- and 6-positions, a methyl group at the 2-position, and an acetic acid side chain at the 1-position. This arrangement confers unique electronic and steric properties, influencing its reactivity and solubility .
Key Structural Attributes:
-
Benzodiazole Core: A bicyclic structure with two nitrogen atoms at the 1- and 3-positions.
-
Fluorine Substituents: Electron-withdrawing groups that enhance metabolic stability and modulate lipophilicity.
-
Acetic Acid Moiety: Provides a carboxylic acid functional group for further derivatization.
Physicochemical Properties
The compound’s physical properties are critical for its handling and application:
The high predicted boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from the acetic acid group .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves cyclization reactions of substituted benzene precursors. One reported method utilizes:
-
Precursor Functionalization: Introduction of fluorine and methyl groups via electrophilic substitution.
-
Cyclization: Formation of the benzodiazole ring using reagents such as azobisisobutyronitrile (AIBN) under reflux conditions .
-
Acetic Acid Side Chain Attachment: Alkylation or nucleophilic substitution to introduce the acetic acid moiety .
Example Reaction Scheme:
Industrial Optimization
For large-scale production, continuous flow reactors and automated systems are employed to enhance yield and consistency. Solvent selection prioritizes environmental and cost considerations, with 1-propanol and triethylamine commonly used .
Applications in Scientific Research
Organic Synthesis
The compound serves as a versatile building block for:
-
Heterocyclic Derivatives: Fluorinated benzodiazoles are precursors for ligands in catalysis .
-
Pharmaceutical Intermediates: Functionalization of the acetic acid group enables drug candidate synthesis .
Comparative Bioactivity:
| Compound | Activity | IC₅₀/MIC |
|---|---|---|
| 2-(5,6-Difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid | Under investigation | N/A |
| 2-Fluoro-analog | Enhanced antimicrobial | MIC: 16 µg/mL |
| Benzimidazole derivatives | Variable anticancer | IC₅₀: 20 µM |
Future Directions
Research priorities include:
-
Biological Screening: Expanded studies on antimicrobial and anticancer efficacy.
-
Material Science Applications: Development of fluorinated polymers for electronics.
-
Environmental Impact: Assessing biodegradation and ecotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume